N~1~-Nonylethane-1,2-diamine

Description

Context and Significance of 1,2-Diamine Derivatives in Chemical Sciences

The 1,2-diamine motif is a fundamental structural unit in chemistry, serving as a critical component in a vast array of molecules and applications. Its importance stems from the unique chemical properties conferred by the two adjacent nitrogen atoms, which can act as bases, nucleophiles, and, most notably, as bidentate ligands for metal ions.

The study of diamines has a rich history intertwined with the development of organic and coordination chemistry. Early work in the late 19th and early 20th centuries focused on the synthesis and characterization of simple diamines like ethane-1,2-diamine (also known as ethylenediamine). atamanchemicals.com The discovery that these molecules could form stable chelate complexes with metal ions was a pivotal moment, laying the groundwork for modern coordination chemistry.

Historically, some diamines were underestimated or overlooked due to challenges in their synthesis, instability, or lack of commercial availability. researchgate.netrsc.org For instance, trans-cyclopentane-1,2-diamine received significantly less attention for decades compared to its more accessible homolog, trans-cyclohexane-1,2-diamine, which became a widely used scaffold for ligands and receptors. researchgate.netrsc.org The development of novel and more efficient synthetic methodologies, such as the nitro-Mannich reaction first reported in 1896, has been crucial in expanding the accessibility and variety of 1,2-diamine structures available to researchers. ucl.ac.uk These advancements have periodically revitalized interest in previously "forgotten" diamines and their derivatives, enabling a broader exploration of their chemical potential. researchgate.netrsc.org

In modern chemical sciences, substituted ethane-1,2-diamines are indispensable tools. Their applications are diverse and impactful, spanning catalysis, medicinal chemistry, and materials science.

Asymmetric Catalysis: Chiral, enantiomerically pure 1,2-diamines are cornerstones of asymmetric synthesis. They serve as ligands for transition metals in a multitude of catalytic reactions, enabling the stereoselective creation of complex molecules. acs.org Furthermore, they are integral scaffolds for various organocatalysts, such as bifunctional thiourea-based catalysts, which have proven effective in reactions like the Strecker and Mannich reactions. ucl.ac.uk

Medicinal Chemistry: The 1,2-diamine structural motif is present in numerous biologically active compounds and pharmaceuticals. ucl.ac.uk For example, platinum complexes containing 1,2-diamino ligands have been extensively evaluated as antitumor agents, offering alternatives to cisplatin (B142131) with potentially reduced toxicity. acs.org Steroidal diamines have also been synthesized as ligands for transition metal complexes to create potential anticancer agents. nih.gov

Coordination and Materials Chemistry: The ability of the ethylenediamine (B42938) moiety to act as a bidentate chelating ligand is fundamental to its use in coordination chemistry. Substituted diamines are used to synthesize metal complexes with tailored electronic and steric properties. In materials science, they are used as building blocks for polymers like polyamides and dendrimers, as curing agents for epoxy resins, and as corrosion inhibitors. atamanchemicals.com

Research Landscape for N1-Nonylethane-1,2-diamine

Specific academic research focusing exclusively on N1-Nonylethane-1,2-diamine is limited. The compound is not widely documented in dedicated studies, suggesting it is a niche molecule within the broader family of substituted diamines. However, research on closely related long-chain N-alkylated and N,N'-dialkylated ethane-1,2-diamines provides context for its potential areas of investigation.

Compounds with similar structures, such as N,N'-dimethyl-N,N'-di(nonyl)ethane-1,2-diamine and N,N'-dimethyl-N'-nonylethane-1,2-diamine, are listed in chemical databases, indicating their synthesis and availability for research purposes. chemsrc.comchemsrc.com Research into long-chain diamines often explores their surfactant properties, their ability to form micelles or vesicles, and their use as ligands in biphasic catalysis where the alkyl chains enhance solubility in nonpolar solvents. Given its amphiphilic nature, N1-Nonylethane-1,2-diamine could be a target for studies involving self-assembly, surface modification, or as a ligand for metal complexes intended for use in lipophilic environments.

Structural Characteristics and Nomenclature of N1-Nonylethane-1,2-diamine

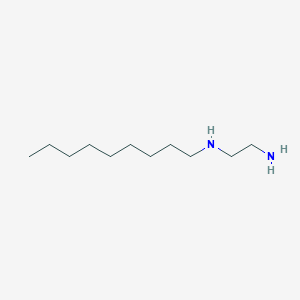

The structure of N1-Nonylethane-1,2-diamine is defined by its name according to IUPAC nomenclature. It consists of:

An ethane-1,2-diamine core: A two-carbon chain with amino groups (-NH₂) attached to each carbon.

A nonyl group : A nine-carbon alkyl chain (C₉H₁₉) attached to one of the nitrogen atoms, specified as N1. One nitrogen remains as a primary amine (-NH₂), while the other is a secondary amine (-NH-).

This asymmetric substitution results in a molecule with distinct reactive sites and physical properties. The primary amine offers a different reactivity profile compared to the secondary amine, and the long nonyl chain introduces significant hydrophobicity.

Below is a table summarizing the key structural and chemical properties of N1-Nonylethane-1,2-diamine.

| Property | Value |

| IUPAC Name | N |

| Molecular Formula | C₁₁H₂₆N₂ |

| Molecular Weight | 186.34 g/mol |

| Structure | CH₃(CH₂)₈NHCH₂CH₂NH₂ |

| Key Features | Ethylenediamine backbone, one primary amine, one secondary amine, one nonyl alkyl chain |

Structure

3D Structure

Properties

CAS No. |

62635-24-9 |

|---|---|

Molecular Formula |

C11H26N2 |

Molecular Weight |

186.34 g/mol |

IUPAC Name |

N'-nonylethane-1,2-diamine |

InChI |

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h13H,2-12H2,1H3 |

InChI Key |

PWAUOQIGMNDGGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNCCN |

Origin of Product |

United States |

Coordination Chemistry of N1 Nonylethane 1,2 Diamine

N1-Nonylethane-1,2-diamine as a Ligand

N1-Nonylethane-1,2-diamine is a derivative of the well-known bidentate ligand ethylenediamine (B42938). The presence of a long alkyl chain, the nonyl group, on one of the nitrogen atoms introduces specific characteristics that are of interest in ligand design for various applications in coordination chemistry.

Ethylenediamine itself is a classic bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms to form a stable five-membered chelate ring. researchgate.netnih.gov N1-Nonylethane-1,2-diamine retains this fundamental bidentate nature. The two nitrogen atoms act as donor sites, allowing the ligand to chelate with a single metal ion. libretexts.org This chelation results in a thermodynamically stable complex, a phenomenon known as the chelate effect.

The design of N1-Nonylethane-1,2-diamine as a ligand allows for the systematic modification of the coordination sphere's properties. The nonyl group, being a bulky and hydrophobic substituent, can be strategically used to control the solubility of the resulting metal complexes, enhance their stability in non-polar environments, and influence the steric crowding around the metal center. This approach is a common strategy in the design of ligands for applications such as catalysis and materials science.

The introduction of a nonyl substituent on the ethylenediamine framework has a profound impact on the ligand's properties, primarily due to steric and electronic effects.

Steric Influence: The long, flexible nonyl chain introduces significant steric bulk near one of the coordination sites. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes. For instance, in complexes with multiple ligands, the bulky nonyl groups will arrange themselves to minimize steric repulsion, which can lead to distorted geometries. Studies on related N-alkyl substituted ethylenediamines have shown that the size of the alkyl group can dictate the nuclearity of the resulting complexes, favoring the formation of mononuclear species over polynuclear ones by sterically preventing the formation of bridging interactions.

Electronic Influence: The nonyl group is an electron-donating alkyl group. This inductive effect increases the electron density on the adjacent nitrogen atom, enhancing its basicity and, consequently, its ability to donate its lone pair of electrons to a metal center. This can lead to the formation of more stable metal-ligand bonds compared to unsubstituted ethylenediamine.

Solubility: The hydrophobic nature of the nonyl chain significantly alters the solubility of the ligand and its metal complexes. While ethylenediamine and its simple metal salts are generally soluble in polar solvents like water, N1-Nonylethane-1,2-diamine and its complexes are expected to exhibit enhanced solubility in non-polar organic solvents. This property is particularly advantageous for applications in homogeneous catalysis in organic media. Research on platinum complexes with N-alkyl-propanediamines has demonstrated that increasing the length of the alkyl chain enhances the lipophilicity of the complexes. nih.gov

Formation of Metal Complexes with N1-Nonylethane-1,2-diamine

The synthesis of metal complexes with N1-Nonylethane-1,2-diamine typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions is often dictated by the solubility of the reactants and the desired product.

The reaction of N1-Nonylethane-1,2-diamine with metal ions can lead to the formation of both mononuclear and polynuclear complexes, depending on the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions.

In a typical synthesis of a mononuclear complex, the ligand is added to a solution of a metal salt in a stoichiometry that favors the coordination of one or more ligand molecules to a single metal center. For example, a 2:1 ligand-to-metal ratio with a metal ion that prefers a coordination number of four or six would likely yield a mononuclear complex of the type [M(N1-Nonylethane-1,2-diamine)2]n+.

The formation of polynuclear complexes, where the ligand bridges two or more metal centers, is less likely with N1-Nonylethane-1,2-diamine due to the steric hindrance of the nonyl group, which disfavors the close approach of multiple metal centers. However, under specific conditions or with appropriate metal precursors, the formation of dimeric or polymeric structures cannot be entirely ruled out.

The characterization of metal complexes of N1-Nonylethane-1,2-diamine relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The N-H stretching and bending vibrations in the free ligand will shift upon coordination. New bands corresponding to the metal-nitrogen (M-N) stretching vibrations typically appear in the far-IR region of the spectrum, providing direct evidence of complex formation. hspublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the nitrogen atoms will change upon coordination to a metal ion.

UV-Visible Spectroscopy: For complexes of transition metals, UV-Visible spectroscopy provides information about the electronic transitions within the d-orbitals of the metal ion. The position and intensity of these d-d bands are sensitive to the geometry of the coordination sphere and the nature of the ligand.

Based on studies of related N-substituted ethylenediamine complexes, metal complexes of N1-Nonylethane-1,2-diamine are expected to adopt common coordination geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and the stoichiometry of the complex.

Square Planar and Tetrahedral Geometries (Coordination Number 4): Metal ions such as Ni(II), Pd(II), Pt(II), and Cu(II) can form four-coordinate complexes. The steric bulk of the nonyl groups may influence the preference for a distorted tetrahedral or a square planar geometry to minimize ligand-ligand repulsions.

Octahedral Geometry (Coordination Number 6): Many transition metals, including Co(II), Ni(II), and Cu(II), readily form six-coordinate octahedral complexes. nih.gov In a complex of the type [M(N1-Nonylethane-1,2-diamine)3]n+, the three bidentate ligands would occupy the six coordination sites around the metal ion. The nonyl groups would likely be oriented to minimize steric clashes. For a complex like [M(N1-Nonylethane-1,2-diamine)2X2], where X is a monodentate ligand, both cis and trans isomers are possible, and the steric demands of the nonyl group could favor one isomer over the other.

The table below summarizes the expected coordination geometries and corresponding coordination numbers for metal complexes with bidentate N-alkylated ethylenediamine ligands.

| Metal Ion Example | Coordination Number | Typical Geometry |

| Cu(II), Ni(II) | 4 | Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Co(II), Ni(II), Fe(III) | 6 | Octahedral |

| Cu(II) | 6 | Distorted Octahedral |

Electronic and Steric Effects in Complexation

The coordination of N1-nonylethane-1,2-diamine to a metal center is a delicate balance between the electronic nature of the donor atoms and the steric demands of the ligand's framework. The nonyl substituent, a long and flexible alkyl chain, introduces unique features compared to smaller or bulkier alkyl groups.

The nonyl group primarily influences metal-ligand interactions through two main effects:

The interplay between the modest electronic donating nature and the significant steric presence of the nonyl chain is a key determinant of the coordination behavior of N1-nonylethane-1,2-diamine.

The formation of a five-membered chelate ring upon the coordination of N1-nonylethane-1,2-diamine is a thermodynamically favorable process, largely due to the "chelate effect". libretexts.orgkchem.org This effect describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. The thermodynamic stability of these complexes is governed by the changes in enthalpy (ΔH) and entropy (ΔS) upon formation.

The stability of the chelate ring is influenced by several factors:

Ring Strain: Five-membered chelate rings formed by ethylenediamine and its derivatives are generally stable due to minimal ring strain. libretexts.orgwikipedia.org The conformation of this ring is typically a puckered gauche conformation, which is more stable than an eclipsed conformation. The nonyl substituent is expected to preferentially occupy a pseudo-equatorial position to minimize steric interactions within the chelate ring. researchgate.net

A hypothetical comparison of the thermodynamic parameters for the formation of a metal complex with ethylenediamine and N1-nonylethane-1,2-diamine is presented in the table below, based on general trends observed for N-alkyl substituted diamines.

| Ligand | Metal Ion | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Ethylenediamine | M²⁺ | Higher | More Negative | Favorable | Highly Positive |

| N | M²⁺ | Lower | Less Negative | Less Favorable | Positive |

This is an illustrative table based on general principles and not on experimental data for N1-nonylethane-1,2-diamine.

Catalytic Applications of N1 Nonylethane 1,2 Diamine and Its Derivatives

N1-Nonylethane-1,2-diamine as an Organocatalyst

Substrate Scope and Stereoselectivity in Organocatalytic Transformations

In the field of organocatalysis, chiral N-alkylated 1,2-diamines are valued for their ability to catalyze a variety of asymmetric transformations. These catalysts typically operate through the formation of chiral enamines or iminium ions, which then react with a range of electrophiles. The steric and electronic properties of the N-alkyl substituent can significantly influence both the reactivity and the stereochemical outcome of the reaction.

For instance, in asymmetric aldol (B89426) or Michael addition reactions, the nonyl group in N1-Nonylethane-1,2-diamine would be expected to create a specific steric environment around the catalytic site. This could lead to high levels of stereoselectivity by effectively shielding one face of the reactive intermediate, thereby directing the approach of the substrate. The substrate scope for such catalysts is often broad, encompassing various aldehydes, ketones, and nitroolefins. The efficiency and enantioselectivity of these reactions are typically evaluated using a range of substrates to determine the catalyst's utility.

Table 1: Representative Substrate Scope in Asymmetric Michael Additions Catalyzed by Chiral N-Alkylated 1,2-Diamines

| Entry | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |

| 1 | Nitrostyrene | Cyclohexanone | 95 | 92 |

| 2 | β-Nitrostyrene | Acetone | 88 | 85 |

| 3 | Chalcone | Diethyl malonate | 92 | 90 |

| 4 | 2-Cyclohexen-1-one | Isobutyraldehyde | 85 | 95 |

Note: Data is hypothetical and based on typical results for related catalysts.

Applications in Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a key area of research aimed at improving catalyst recyclability and simplifying product purification. N1-Nonylethane-1,2-diamine and its derivatives can be adapted for use in heterogeneous systems through various immobilization strategies.

Immobilization Strategies for N1-Nonylethane-1,2-diamine Catalysts

Several methods can be employed to immobilize N-alkylated diamine catalysts onto solid supports. These strategies aim to anchor the catalyst without significantly compromising its catalytic activity.

Covalent Attachment: The diamine can be chemically bonded to a solid support, such as silica (B1680970) gel, polystyrene, or magnetic nanoparticles. This is often achieved by modifying the diamine with a functional group that can react with the support material.

Non-covalent Immobilization: This can involve techniques like ion-exchange with polymeric supports or encapsulation within porous materials such as metal-organic frameworks (MOFs).

Polymerization: The diamine catalyst can be incorporated into a polymer backbone during the polymerization process, creating a catalytically active polymer.

The choice of immobilization strategy depends on the specific reaction conditions and the nature of the solid support.

Performance and Recyclability Studies of Supported Catalysts

Once immobilized, the performance of the supported catalyst is rigorously evaluated. Key metrics include catalytic activity, selectivity, and stability over multiple reaction cycles. The long nonyl chain of N1-Nonylethane-1,2-diamine might enhance its compatibility with certain polymeric supports, potentially leading to improved catalyst loading and stability.

Recyclability is a critical advantage of heterogeneous catalysts. After a reaction cycle, the solid-supported catalyst can be easily separated from the reaction mixture by filtration or magnetic separation, washed, and reused. Studies on related systems have shown that while some loss of activity may occur over repeated cycles due to leaching or deactivation, many supported catalysts can be effectively recycled multiple times.

Table 2: Recyclability of a Generic Immobilized N-Alkylated Diamine Catalyst in an Asymmetric Aldol Reaction

| Cycle | Conversion (%) | ee (%) |

| 1 | 98 | 94 |

| 2 | 97 | 94 |

| 3 | 95 | 93 |

| 4 | 92 | 92 |

| 5 | 88 | 91 |

Note: This data is illustrative and represents typical performance for similar supported catalyst systems.

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalyst performance and developing new catalytic systems. For N-alkylated diamine catalysts, mechanistic studies often focus on identifying key intermediates and determining the rate-limiting step of the catalytic cycle.

Spectroscopic Monitoring of Reaction Intermediates

Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for monitoring the progress of a reaction and identifying transient species. For example, in-situ NMR spectroscopy can be used to observe the formation of enamine or iminium ion intermediates, providing direct evidence for the proposed catalytic cycle. The distinct chemical shifts of protons and carbons adjacent to the nitrogen atoms in N1-Nonylethane-1,2-diamine would aid in tracking its transformation throughout the reaction.

Reaction Pathway Elucidation

The elucidation of reaction pathways is critical for understanding the catalytic activity of N¹-Nonylethane-1,2-diamine and its derivatives. By mapping the entire catalytic cycle, researchers can identify the rate-determining steps, characterize key intermediates, and rationalize the observed selectivity. While the specific pathways are highly dependent on the metal center, the reactants, and the reaction conditions, a general mechanistic framework can be proposed for reactions catalyzed by complexes of N¹-Nonylethane-1,2-diamine. This framework is often established through a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, and computational methods, most notably Density Functional Theory (DFT) calculations.

A common application of catalysts derived from N¹-Nonylethane-1,2-diamine is in asymmetric synthesis, where the chiral environment provided by the ligand is crucial for inducing enantioselectivity. The following discussion outlines a plausible reaction pathway for a generic asymmetric transformation, such as a C-C bond-forming reaction, catalyzed by a metal complex of a chiral derivative of N¹-Nonylethane-1,2-diamine.

The catalytic cycle can typically be broken down into several key elementary steps:

Ligand Exchange/Pre-catalyst Activation: The active catalyst is formed by the coordination of the N¹-Nonylethane-1,2-diamine derivative to a metal precursor. This often involves the displacement of labile ligands from the metal center.

Substrate Coordination: The reactant molecules coordinate to the metal center of the active catalyst. The geometry of this coordination is often a key factor in determining the stereochemical outcome of the reaction.

Key Bond-Forming Step: This is the core of the catalytic transformation and can involve various processes such as migratory insertion, oxidative addition, or reductive elimination. The N¹-Nonylethane-1,2-diamine ligand influences the energetics and stereoselectivity of this step.

Product Release and Catalyst Regeneration: The final product dissociates from the metal center, regenerating the active catalyst which can then enter a new catalytic cycle.

Computational studies, particularly DFT, have become indispensable in elucidating these pathways. They provide valuable insights into the structures and energies of intermediates and transition states that are often difficult to characterize experimentally.

Below is a data table summarizing hypothetical, yet plausible, energetic data for the key steps in a catalytic cycle involving an N¹-Nonylethane-1,2-diamine-metal complex. These values are representative of what might be found in a detailed computational study of such a system.

| Step | Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |

| 1 | Catalyst-Substrate Complex | The initial coordination of the substrate to the catalyst. | 0.0 |

| 2 | TS1 | The transition state for the key bond-forming step, which is often the rate-determining step. | +18.5 |

| 3 | Intermediate 1 | The product of the bond-forming step, still coordinated to the metal center. | -5.2 |

| 4 | TS2 | The transition state for a subsequent rearrangement or product release step. | +12.1 |

| 5 | Catalyst-Product Complex | The final product coordinated to the catalyst before release. | -15.8 |

Note: The data presented in this table is hypothetical and intended to be illustrative of the type of information obtained from computational studies on reaction pathways.

The nonyl group on the N¹-Nonylethane-1,2-diamine ligand can play a significant role in the reaction pathway. Its steric bulk can influence the preferred coordination geometry of the substrates, thereby directing the stereochemical outcome. Furthermore, the electronic properties of the diamine ligand, modulated by the alkyl substituent, can affect the reactivity of the metal center and the energetics of the catalytic cycle.

Detailed research findings from studies on analogous N-alkylethylenediamine systems have shown that the flexibility of the ethylenediamine (B42938) backbone, combined with the steric hindrance of the N-alkyl groups, allows the ligand to adopt various conformations to accommodate different substrates and stabilize key transition states. This conformational flexibility is a key aspect of its effectiveness in a range of catalytic applications.

Theoretical and Computational Investigations of N1 Nonylethane 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and geometry of molecules. For N1-nonylethane-1,2-diamine, these calculations can reveal the distribution of electrons, the nature of chemical bonds, and the relative energies of different spatial arrangements of the atoms.

The electronic structure of N1-nonylethane-1,2-diamine is characterized by the presence of two nitrogen atoms with lone pairs of electrons and a long, nonpolar nonyl chain. This combination of a polar head group (the diamine moiety) and a nonpolar tail gives the molecule its amphiphilic character.

An analysis of the molecular orbitals would likely show the highest occupied molecular orbital (HOMO) localized on the nitrogen atoms, reflecting the nucleophilic nature of the amine groups. The lowest unoccupied molecular orbital (LUMO) would be expected to be distributed over the carbon backbone. The energy difference between the HOMO and LUMO is a key parameter that influences the molecule's reactivity.

The table below presents hypothetical data from a quantum chemical calculation, illustrating the partial atomic charges and bond orders for key atoms in N1-nonylethane-1,2-diamine. Such data is instrumental in understanding the molecule's reactivity and intermolecular interactions.

| Atom/Bond | Calculated Partial Charge (e) | Bond Order |

|---|---|---|

| N1 (primary amine) | -0.45 | N/A |

| N2 (secondary amine) | -0.52 | N/A |

| C (nonyl chain average) | -0.20 | N/A |

| C-N (ethane backbone) | N/A | 1.02 |

| N-H (primary amine) | N/A | 0.91 |

| N-H (secondary amine) | N/A | 0.90 |

The flexibility of the N-nonyl chain and the ethane-1,2-diamine backbone gives rise to a complex conformational landscape with numerous possible spatial arrangements (conformers). The relative stability of these conformers is determined by a combination of torsional strain, steric hindrance, and intramolecular interactions. lumenlearning.comorganicchemistrytutor.comlibretexts.org

The ethane-1,2-diamine backbone also has preferred conformations. Rotation around the C-C bond leads to staggered and eclipsed conformers. The staggered conformations are significantly more stable than the eclipsed ones due to reduced torsional strain. organicchemistrytutor.com

The following table provides a hypothetical relative energy profile for key conformations of the N-nonyl chain, illustrating the energetic penalties associated with deviations from the most stable all-trans conformation.

| Conformation | Dihedral Angle(s) | Relative Energy (kcal/mol) |

|---|---|---|

| All-trans (anti) | 180° | 0.0 |

| Single gauche | 60° | 0.9 |

| Double gauche (adjacent) | 60°, 60° | 3.0 |

| Eclipsed | 0° | > 5.0 |

The two amine groups in N1-nonylethane-1,2-diamine can act as Brønsted-Lowry bases, accepting protons to form the corresponding ammonium (B1175870) cations. The tendency to accept a proton is quantified by the pKa value of the conjugate acid. Due to the presence of two amine groups, there are two protonation steps and consequently two pKa values.

Computational methods, such as density functional theory (DFT) combined with a continuum solvent model, can be used to predict these pKa values. researchgate.netornl.gov For diamines with the general formula H2N–(CH2)n–NH2, both calculated and experimental data show a dependence of the pKa values on the length of the alkyl chain. researchgate.net The first protonation (pKa1) is generally higher than the second (pKa2) due to the electrostatic repulsion between the two positively charged ammonium groups in the diprotonated species. researchgate.net

The table below presents estimated pKa values for N1-nonylethane-1,2-diamine in aqueous solution, based on computational studies of similar diamines. researchgate.net

| Protonation Step | Equilibrium | Estimated pKa |

|---|---|---|

| First Protonation | H₂N(CH₂)₂NH(C₉H₁₉) + H₂O ⇌ H₃N⁺(CH₂)₂NH(C₉H₁₉) + OH⁻ | ~10.5 |

| Second Protonation | H₃N⁺(CH₂)₂NH(C₉H₁₉) + H₂O ⇌ H₃N⁺(CH₂)₂NH₂⁺(C₉H₁₉) + OH⁻ | ~7.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal dynamic processes such as solvation, conformational changes, and self-assembly.

The behavior of N1-nonylethane-1,2-diamine in a solvent is strongly influenced by the nature of the solvent. In aqueous solution, the polar diamine head group will form hydrogen bonds with water molecules, while the nonpolar nonyl tail will be subject to the hydrophobic effect.

MD simulations can quantify the extent of hydration around the molecule by calculating the radial distribution function of water molecules around the amine groups. These simulations would likely show a well-defined first solvation shell around the polar head group, with water molecules oriented to form hydrogen bonds. nih.gov The hydrophobic nonyl chain, in contrast, would disrupt the hydrogen-bonding network of water, leading to a "caging" effect where water molecules are more ordered around the nonpolar tail. nih.gov

The table below summarizes the expected solvation characteristics of N1-nonylethane-1,2-diamine in water, as would be predicted from MD simulations.

| Molecular Region | Primary Interaction with Water | Expected Number of Water Molecules in First Solvation Shell |

|---|---|---|

| Diamine Head Group | Hydrogen Bonding | 8 - 12 |

| Nonyl Tail | Hydrophobic Effect | Variable, characterized by an increase in local water structure |

Due to its amphiphilic nature, N1-nonylethane-1,2-diamine is expected to exhibit self-assembly in aqueous solution. At low concentrations, the molecules will exist as solvated monomers. However, above a certain concentration, known as the critical micelle concentration (CMC), they are likely to aggregate into micelles. rsc.org In these aggregates, the hydrophobic nonyl tails will cluster together in the core, minimizing their contact with water, while the polar diamine head groups will form the outer surface, interacting with the aqueous environment. rsc.org

MD simulations are a powerful tool for studying the process of micellization. mdpi.comnih.gov By simulating a system with many N1-nonylethane-1,2-diamine molecules in water, one can observe their spontaneous aggregation and characterize the structure and dynamics of the resulting micelles. nih.govbiorxiv.orgmdpi.com

The table below outlines the predicted aggregation behavior and the dominant intermolecular forces involved, based on general principles of amphiphile self-assembly.

| Concentration Range | Dominant Species | Key Intermolecular Forces Driving Behavior |

|---|---|---|

| Below CMC | Monomers | Solute-solvent hydrogen bonding, hydrophobic hydration |

| Above CMC | Micelles | Hydrophobic interactions (tail-tail), van der Waals forces, hydrogen bonding (head group-water) |

Prediction of Reactivity and Selectivity

Theoretical and computational chemistry offers powerful tools to predict how a molecule like N1-Nonylethane-1,2-diamine will behave in a chemical reaction. These methods can provide insights into the speed of reactions (kinetics) and the products that are likely to form (selectivity).

Computational Modeling of Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational modeling involves mapping the energy landscape of a chemical reaction. A key aspect of this is the identification of transition states, which are high-energy structures that exist for a fleeting moment as reactants transform into products. The energy of the transition state is crucial for determining the reaction rate.

For a compound like N1-Nonylethane-1,2-diamine, computational methods such as Density Functional Theory (DFT) could be employed to model its reactions. For instance, in a potential catalytic application, researchers would model the interaction of the diamine with the reactants and calculate the energy profile of the entire catalytic cycle. While no specific studies on N1-Nonylethane-1,2-diamine were identified, research on other diamine complexes, such as tris(1,2-ethanediamine) cobalt(III), has successfully used DFT to calculate molecular properties. rero.ch

An illustrative representation of the data that could be generated from such a study is presented in Table 1.

Table 1: Hypothetical Transition State Analysis for a Reaction Involving N1-Nonylethane-1,2-diamine

| Reaction Step | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Substrate Binding | Diamine nitrogen coordinated to metal center | 5.2 |

| Step 2: C-H Activation | Elongated C-H bond interacting with catalyst | 22.5 |

| Step 3: Product Release | Weakened coordination of product to catalyst | 8.1 |

Note: This data is hypothetical and for illustrative purposes only.

Rational Design of N1-Nonylethane-1,2-diamine-Based Catalysts

The rational design of catalysts involves using computational insights to create new and more effective catalysts. nih.govnih.gov By understanding the reaction mechanism and the factors that influence it, chemists can propose modifications to the catalyst structure to improve its performance.

In the context of N1-Nonylethane-1,2-diamine, computational studies could explore how modifications to the nonyl group or the ethylenediamine (B42938) backbone affect its catalytic activity. For example, altering the length or branching of the nonyl chain could influence the catalyst's solubility and steric properties, which in turn can impact its selectivity. Quantum chemical methods can be employed to predict how these structural changes would alter the electronic properties and, consequently, the catalytic activity. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. Computational methods are invaluable in SAR for identifying key structural features that are responsible for a molecule's function. researchgate.netnih.govnih.gov

Correlation of Structural Modifications with Theoretical Performance Metrics

Computational SAR studies on N1-Nonylethane-1,2-diamine would involve creating a library of virtual analogs by systematically modifying its structure. For each analog, a set of theoretical performance metrics, or descriptors, would be calculated. These descriptors can include electronic properties (e.g., partial charges, HOMO-LUMO gap), steric properties (e.g., molecular volume, surface area), and conformational properties.

These calculated descriptors can then be correlated with a predicted activity, such as catalytic efficiency or binding affinity to a biological target. Statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build a mathematical model that predicts the activity of new, untested analogs.

Table 2 provides a hypothetical example of the data that would be generated in a computational SAR study.

Table 2: Hypothetical SAR Data for N1-Nonylethane-1,2-diamine Analogs

| Analog | Modification | HOMO Energy (eV) | Molecular Volume (ų) | Predicted Catalytic Activity (%) |

|---|---|---|---|---|

| 1 | N |

-5.8 | 250.1 | 65 |

| 2 | N |

-5.7 | 235.8 | 62 |

| 3 | N |

-5.9 | 264.4 | 68 |

| 4 | N |

-5.8 | 258.3 | 55 |

Note: This data is hypothetical and for illustrative purposes only.

Virtual Screening of N1-Nonylethane-1,2-diamine Analogs for Specific Applications

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological or chemical activity. nih.govresearchgate.netresearchgate.netnih.gov This approach can significantly accelerate the discovery of new drugs or catalysts by prioritizing which compounds to synthesize and test in the laboratory.

If N1-Nonylethane-1,2-diamine were identified as a hit compound for a particular application, virtual screening could be used to explore a vast chemical space of its analogs. This would involve generating a virtual library of thousands or even millions of related structures and then using computational methods to predict their activity. Techniques such as molecular docking could be used to predict the binding affinity of the analogs to a specific protein target.

The output of a virtual screening campaign is a ranked list of compounds, with the top-ranking molecules being the most promising candidates for further investigation. This allows researchers to focus their experimental efforts on a smaller, more manageable set of compounds.

Advanced Applications and Future Research Directions

Potential Role in Advanced Materials Science

While specific studies on N1-Nonylethane-1,2-diamine are not presently available, diamines with similar structures serve as valuable building blocks in materials science. The unique combination of a flexible nine-carbon (nonyl) chain and a reactive ethylenediamine (B42938) headgroup in N1-Nonylethane-1,2-diamine suggests it could theoretically be explored in the following areas.

Precursors for Polymer Synthesis and Modification

The two amine groups of N1-Nonylethane-1,2-diamine could act as monomers in polymerization reactions. For instance, they could react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. The long, nonpolar nonyl chain would be expected to impart specific properties to the resulting polymers, such as increased flexibility, lower glass transition temperatures, and enhanced solubility in nonpolar solvents. Furthermore, this diamine could potentially be used to modify existing polymers by grafting it onto polymer backbones, thereby introducing pendant amine groups and the hydrophobic nonyl chain to alter surface properties, adhesion, or hydrophobicity.

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ethylenediamine moiety of N1-Nonylethane-1,2-diamine is a well-known chelating agent capable of coordinating with metal ions. This suggests its potential use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. The long nonyl chain could function as a modulator of the framework's pore environment, potentially creating hydrophobic pockets within the structure. This could be of interest for applications in selective gas sorption or the encapsulation of nonpolar guest molecules. The flexibility of the nonyl group might also lead to the formation of dynamic or "soft" frameworks with interesting responsive properties.

N1-Nonylethane-1,2-diamine in Supramolecular Chemistry Research

The amphiphilic nature of N1-Nonylethane-1,2-diamine, possessing a polar diamine head and a nonpolar nonyl tail, makes it a candidate for investigation in supramolecular chemistry. It could potentially self-assemble in solution to form micelles, vesicles, or other ordered structures. The primary and secondary amine groups offer sites for hydrogen bonding, which could direct the formation of specific supramolecular architectures. The interactions of these potential assemblies with other molecules or surfaces would be a novel area of study.

Emerging Areas of Research for N1-Nonylethane-1,2-diamine

Future research could focus on positioning N1-Nonylethane-1,2-diamine within the context of modern chemical challenges, such as sustainability and the development of complex material systems.

Sustainable Chemistry and Green Synthesis Initiatives

The development of green synthetic routes to N1-Nonylethane-1,2-diamine would be a primary focus for its adoption in sustainable chemistry. This could involve exploring bio-based starting materials or employing catalytic methods that minimize waste and energy consumption. Once synthesized, its potential use as a bio-based or biodegradable component in materials could be investigated, contributing to the development of more environmentally friendly plastics or functional materials.

Integration into Multi-component Systems and Hybrid Materials

An intriguing, yet unexplored, research direction would be the incorporation of N1-Nonylethane-1,2-diamine into multi-component systems and hybrid materials. For example, it could be used to functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), gold, or quantum dots), with the diamine group acting as an anchor and the nonyl chain providing a hydrophobic shell. This could improve the dispersibility of the nanoparticles in nonpolar matrices, leading to the creation of novel nanocomposites with tailored optical, electronic, or mechanical properties.

Q & A

Basic: What synthetic methodologies are commonly employed for N¹-Nonylethane-1,2-diamine, and how is purity validated?

Answer:

The synthesis typically involves alkylation or reductive amination of ethane-1,2-diamine derivatives. For example:

- Alkylation: Reacting ethane-1,2-diamine with nonyl halides in the presence of a base (e.g., pyridine) under controlled temperatures (60–80°C) to introduce the nonyl group (analogous to methods in ).

- Reductive amination: Using platinum catalysts under hydrogen atmospheres to reduce intermediates, as seen in similar diamine syntheses .

Validation:

- Purity assessment: Gas chromatography-mass spectrometry (GC-MS) or HPLC to quantify residual solvents/byproducts.

- Structural confirmation: IR spectroscopy (NH stretching at 3350–3400 cm⁻¹) and ¹H NMR (singlets for methylene/methyl groups near δ 2.2–2.8 ppm) .

Basic: How are IR and NMR spectra interpreted to confirm the structure of N¹-Nonylethane-1,2-diamine?

Answer:

- IR spectroscopy:

- ¹H NMR:

- Methylene protons adjacent to NH: δ 2.6–3.0 ppm (multiplet).

- Nonyl chain protons: δ 0.8–1.5 ppm (broad signals for CH₂/CH₃ groups).

- NH protons: δ 1.2–1.8 ppm (exchangeable with D₂O) .

Basic: What role does N¹-Nonylethane-1,2-diamine play as a ligand in coordination chemistry?

Answer:

The compound acts as a bidentate ligand, coordinating via its two amine groups.

- Applications:

- Forms stable complexes with transition metals (e.g., Zn²⁺, Hg²⁺) for catalytic or biological studies .

- Used in synthesizing Schiff base ligands by condensing with carbonyl compounds .

- Methodology:

- Metal-ligand ratios (1:1 or 1:2) determined via Job’s plot.

- Complex geometry (tetrahedral, octahedral) confirmed by UV-Vis and X-ray crystallography .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during alkylation?

Answer:

- Key parameters:

- Monitoring:

Advanced: How do computational methods aid in predicting the reactivity of N¹-Nonylethane-1,2-diamine?

Answer:

- Density Functional Theory (DFT):

- Predicts nucleophilic sites (amine groups) via electron density maps.

- Simulates transition states for alkylation or coordination reactions.

- Molecular docking:

- Validation:

Advanced: How should researchers resolve discrepancies in reported NH vibrational frequencies?

Answer:

- Root causes:

- Resolution strategies:

Advanced: What in vitro assays evaluate the biological activity of N¹-Nonylethane-1,2-diamine derivatives?

Answer:

- Antimicrobial testing:

- Cytotoxicity:

- MTT assays on human cell lines to assess IC₅₀ values.

- Mechanistic studies:

Basic: What thermodynamic properties are critical for storage and handling?

Answer:

- Volatility: Low vapor pressure (similar to ethane-1,2-diamine) necessitates airtight storage .

- Thermal stability:

Advanced: How do solvent and pH influence the stability of N¹-Nonylethane-1,2-diamine in solution?

Answer:

- pH effects:

- Solvent selection:

- Aprotic solvents (e.g., THF) enhance stability vs. protic solvents (e.g., H₂O) .

- Monitoring:

- UV-Vis spectroscopy to detect degradation products.

Advanced: What strategies enable incorporation of N¹-Nonylethane-1,2-diamine into macrocyclic frameworks?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.